Narwedine

Chiral Resolution Total Synthesis Process Chemistry

Narwedine is the indispensable 3-oxo analog of galantamine, bearing a C3 ketone that enables crystallization-induced asymmetric transformation—a property absent in galantamine itself. Procure narwedine as the key chiral resolving intermediate for pilot-scale (-)-galanthamine synthesis via the Kuenburg process, where (±)-narwedine undergoes spontaneous resolution upon seeding. Quality control laboratories require narwedine as Galantamine EP Impurity A for regulatory-compliant impurity profiling. Unlike galantamine, narwedine is inactive at HuAChE/HuBuChE yet inhibits prolyl oligopeptidase (IC₅₀ 0.95 mM), making it a selective tool compound for neuroscience target validation without cholinergic confounding. Sourced naturally at 6.90% abundance in Galanthus transcaucasicus bulbs.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 510-77-0
Cat. No. B1674399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarwedine
CAS510-77-0
SynonymsGalanthaminone;  (-)-Narwedine;  Narwedine;  3-Deoxy-3-oxo-galanthamine; 
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
InChIInChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
InChIKeyQENVUHCAYXAROT-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Narwedine CAS 510-77-0: A Critical Chiral Intermediate in the Galanthamine Biosynthetic Pathway


Narwedine (also known as galanthaminone) is a tetracyclic Amaryllidaceae alkaloid with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol [1]. It serves as the 3-oxo analog and immediate biogenetic precursor to the clinically approved Alzheimer's drug (-)-galanthamine [2]. Narwedine occurs naturally in multiple Amaryllidaceae species, including Galanthus transcaucasicus (6.90% of total alkaloid extract) and Narcissus poeticus [3][4]. Its defining characteristic is the presence of a ketone group at the C3 position (galanthamine bears a hydroxyl group), a structural difference that fundamentally alters its pharmacological profile and establishes its primary utility as a chiral resolving intermediate rather than a direct therapeutic agent [5].

Why Narwedine CAS 510-77-0 Cannot Be Substituted by Galanthamine or Other Amaryllidaceae Alkaloids in Synthetic and Analytical Applications


Substituting narwedine with galanthamine or other structurally related Amaryllidaceae alkaloids is scientifically invalid for two fundamental reasons. First, narwedine possesses a C3 ketone that enables oxidative-reductive interconversion with galanthamine and facilitates crystallization-induced asymmetric transformation—a property absent in galanthamine itself [1]. Second, narwedine and galanthamine exhibit diametrically opposed pharmacological profiles: narwedine is considered inactive in human acetylcholinesterase (HuAChE) and butyrylcholinesterase (HuBuChE) assays [2], whereas galanthamine is a potent, clinically approved AChE inhibitor (IC₅₀ = 1.82 μM) [3]. Consequently, using galanthamine as a substitute for narwedine in synthetic cascade reactions would eliminate the chiral resolution step entirely; conversely, substituting narwedine for galanthamine in pharmacological studies would yield false-negative AChE inhibition results .

Narwedine CAS 510-77-0: Quantitative Comparative Evidence for Procurement and Research Selection


Crystallization-Induced Asymmetric Transformation: 76% Yield of (-)-Galanthamine from Racemic Narwedine

Narwedine enables a spontaneous crystallization-induced asymmetric transformation that directly yields enantiomerically enriched material, a property not shared by galanthamine. Shieh and Carlson (1994) demonstrated that treating racemic narwedine with 0.01 equivalent of (+)-galanthamine as a seed crystal results in a 76% yield of (-)-galanthamine [1]. This process exploits the fact that narwedine is a racemic conglomerate, allowing simple crystallization to isolate the desired S,S enantiomer [2]. In contrast, galanthamine itself does not undergo spontaneous resolution under these conditions and requires separate chiral resolution steps when synthesized directly [3].

Chiral Resolution Total Synthesis Process Chemistry

Dynamic Diastereomeric Salt Resolution: 97–98% Enantiomeric Excess Using Di-p-toluoyl-D-tartaric Acid

Racemic narwedine can be resolved via dynamic diastereomeric salt formation with di-p-toluoyl-D-tartaric acid, achieving enantiomeric excesses of 97% for the 1:1 salt and 98% for the 2:1 salt [1]. This resolution method exploits the ketone functionality of narwedine, which is absent in galanthamine. The resulting diastereomeric salts can be reduced in a highly diastereoselective and chemoselective manner to yield (-)-galanthamine [2]. In comparison, galanthamine lacks the ketone required for this dynamic resolution pathway and must be resolved through alternative, often less efficient, methods [3].

Chiral Resolution Diastereomeric Salt Formation Process Development

Differential Pharmacological Profile: Narwedine Inactive vs. Galanthamine Active in HuAChE/HuBuChE Assays

In head-to-head pharmacological evaluation of isolated pure compounds, narwedine was considered inactive in human acetylcholinesterase (HuAChE) and human butyrylcholinesterase (HuBuChE) assays [1]. This contrasts sharply with galanthamine, which exhibits potent HuAChE inhibition with an IC₅₀ of 1.82 μM [2]. The same study that characterized narwedine as AChE-inactive also identified promising prolyl oligopeptidase (POP) inhibition activity for narwedine, with an IC₅₀ of 0.95 ± 0.12 mM [3]. Notably, some commercial vendors incorrectly list narwedine as an AChE inhibitor, which may stem from conflating its prodrug-like conversion to galanthamine in vivo with direct enzymatic activity .

Acetylcholinesterase Butyrylcholinesterase Enzyme Inhibition

Polymorphic Form Differentiation: Form A vs. Form B and Synthetic Process Implications

Narwedine exists in at least two distinct polymorphic forms with different melting points and synthetic utility. Form A (conventional crystalline narwedine obtained from chromatographic purification or sublimation) exhibits a melting point of 188–190°C [1]. Form B, a distinct polymorphic form disclosed in patent literature, is specifically claimed for use in the synthesis of galantamine [2]. Galanthamine does not exhibit analogous polymorphic behavior relevant to its synthetic utility . The availability of a defined polymorphic form with documented process advantages provides procurement teams with a quality attribute to specify that is not applicable to galanthamine procurement.

Solid-State Chemistry Polymorphism Process Development

Natural Abundance Ratio: Narwedine Represents 6.90% of Total Alkaloid Content in Galanthus transcaucasicus

In Galanthus transcaucasicus bulb extracts, narwedine constitutes 6.90% of the total alkaloid content, compared to 8.04% for galanthamine [1]. This near-equimolar natural abundance contrasts with many other Amaryllidaceae species where narwedine is a minor component relative to galanthamine. For example, in Narcissus poeticus fresh bulb ethanolic extracts, narwedine showed weak antimalarial activity (IC₅₀ > 30 μg/mL against P. berghei) compared to other co-occurring alkaloids [2]. The relatively high natural abundance of narwedine in G. transcaucasicus provides a botanical source option for isolation that is distinct from galanthamine-dominant species like Leucojum aestivum [3].

Phytochemistry Natural Product Isolation Amaryllidaceae

Oxidation of Galanthamine to Narwedine: A 40% Yield Pathway for Synthetic Access

Narwedine can be synthesized via oxidation of galanthamine using manganese dioxide, achieving a 40% yield of the narwedine-type enone [1]. The reverse reaction—reduction of narwedine to galanthamine—was demonstrated by Barton in 1962 with a 1.4% yield, though subsequent improvements have significantly enhanced this conversion [2]. Modern biomimetic approaches using hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have greatly improved the oxidative phenol coupling step to access both (±)-narwedine and (±)-galanthamine [3]. This bidirectional synthetic accessibility makes narwedine a versatile hub intermediate that can be converted to either galanthamine enantiomer or serve as a precursor for N-alkylated galanthamine derivatives with enhanced AChE potency (IC₅₀ values as low as 0.16–0.18 μM) [4].

Oxidative Coupling Biomimetic Synthesis Hypervalent Iodine

Optimal Research and Industrial Applications for Narwedine CAS 510-77-0 Based on Quantitative Evidence


Pilot-Scale Manufacturing of (-)-Galanthamine via Crystallization-Induced Chiral Conversion

Industrial process chemistry teams should procure narwedine as the key intermediate for pilot-scale (-)-galanthamine production. The Kuenburg process (Org Process Res Dev, 1999) uses crystallization-induced chiral conversion of (±)-narwedine to (-)-narwedine as a critical step, achieving overall yields of 12.4% (range 6.7–19.1%) in a nine-step procedure amenable to scale-up for clinical trial material [1]. This application directly leverages narwedine's unique property as a racemic conglomerate that undergoes spontaneous resolution upon seeding—a characteristic not shared by galanthamine itself [2].

Analytical Reference Standard for Galanthamine Impurity Profiling (EP Impurity A)

Quality control laboratories in pharmaceutical manufacturing should procure high-purity narwedine as an analytical reference standard. Narwedine is designated as Galanthamine EP Impurity A in the European Pharmacopoeia, with characterization data required for regulatory compliance [1]. The availability of narwedine with certified purity (≥98%, or ≥99.85% for research-grade material) enables accurate impurity profiling in galanthamine drug substance batches [2]. Substitution with other Amaryllidaceae alkaloids would invalidate regulatory analytical methods due to different retention times and mass spectral signatures.

Prolyl Oligopeptidase (POP) Inhibitor Tool Compound Discovery

Neuroscience and enzymology research groups investigating prolyl oligopeptidase (POP) as a therapeutic target should consider narwedine as a tool compound. Havlasová et al. (2014) demonstrated that narwedine exhibits promising POP inhibition with an IC₅₀ of 0.95 ± 0.12 mM, while being inactive in HuAChE/HuBuChE assays [1]. This selectivity profile contrasts with galanthamine's potent AChE inhibition (IC₅₀ = 1.82 μM) and enables mechanistic studies of POP pathways without confounding cholinergic effects [2]. The differential activity profile also supports structure-activity relationship (SAR) studies examining how the C3 ketone (narwedine) versus C3 hydroxyl (galanthamine) modulates target engagement .

Natural Product Isolation from Galanthus transcaucasicus for Alkaloid Library Construction

Phytochemistry and natural product discovery programs should prioritize Galanthus transcaucasicus bulb material for narwedine isolation. This species yields narwedine at 6.90% of total alkaloid content—approaching the 8.04% abundance of galanthamine in the same extract—making it an efficient botanical source for obtaining both alkaloids simultaneously [1]. The relatively high natural abundance reduces extraction costs compared to species where narwedine is a trace component, supporting the construction of structurally diverse Amaryllidaceae alkaloid libraries for screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Narwedine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.